Anamarine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73413-69-1 |
|---|---|
Molecular Formula |
C20H26O10 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[(E)-3,4,5-triacetyloxy-7-(6-oxo-2,3-dihydropyran-2-yl)hept-6-en-2-yl] acetate |
InChI |
InChI=1S/C20H26O10/c1-11(26-12(2)21)19(28-14(4)23)20(29-15(5)24)17(27-13(3)22)10-9-16-7-6-8-18(25)30-16/h6,8-11,16-17,19-20H,7H2,1-5H3/b10-9+ |
InChI Key |
IIGKKKGWVQSBLY-MDZDMXLPSA-N |
SMILES |
CC(C(C(C(C=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Isomeric SMILES |
CC(C(C(C(/C=C/C1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(C(C(C(C=CC1CC=CC(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms |
10-epi-anamarine anamarine |
Origin of Product |
United States |
Advanced Synthetic Strategies for Anamarine and Its Stereochemical Variants
Total Synthesis Approaches to Anamarine Enantiomers
The total synthesis of this compound, a natural product containing a δ-lactone moiety and multiple stereocenters, has been a subject of significant interest in organic chemistry. thieme-connect.comthieme-connect.com Various strategies have been developed to access its enantiomers, often relying on the inherent chirality of readily available natural products or employing powerful asymmetric reactions.
Chiral Pool Derived Synthetic Routes
The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure natural compounds like sugars, amino acids, and terpenes. wikipedia.orgmdpi.com These molecules serve as excellent starting materials, providing a pre-existing stereochemical framework that can be elaborated into more complex targets like this compound.
From D-mannitol : A stereoselective total synthesis of (+)-Anamarine has been successfully achieved starting from D-mannitol. thieme-connect.comthieme-connect.com This approach is notable for its flexibility, also allowing for the synthesis of non-natural diastereomers. thieme-connect.comthieme-connect.com Key reactions in this pathway include asymmetric dihydroxylation and metathesis reactions (both cross-metathesis and ring-closing metathesis). thieme-connect.com The synthesis of (-)-Anamarine from D-mannitol has also been reported, demonstrating the effect of an electron-withdrawing group in the cross-metathesis reaction. longdom.orgresearchgate.net The retrosynthetic analysis reveals that the target molecule can be disconnected into key fragments, both derivable from D-mannitol. thieme-connect.com
From D-glucose : The enantiospecific total synthesis of (-)-Anamarine has been accomplished starting from D-glucose. researchgate.netcapes.gov.br This route highlights the utility of carbohydrates as foundational chiral building blocks.
From D-tartaric acid : D-(-)-tartaric acid is another prominent starting material from the chiral pool used for the total synthesis of (-)-Anamarine. nih.govacs.orgresearchgate.netresearchgate.net A key feature of this synthesis is the use of a β-keto phosphonate (B1237965) derived from a tartaric acid amide, which is then elaborated through steps including a stereoselective reduction. nih.govacs.orgscribd.com This strategy has been applied to the synthesis of various bioactive styryllactones. researchgate.net
| Starting Material | Target Enantiomer | Key Features |
| D-mannitol | (+)-Anamarine, (-)-Anamarine, 8-epi-(–)-Anamarine | Asymmetric dihydroxylation, Cross-metathesis, Ring-closing metathesis. thieme-connect.comlongdom.org |
| D-glucose | (-)-Anamarine | Enantiospecific synthesis from a carbohydrate source. researchgate.netcapes.gov.br |
| D-tartaric acid | (-)-Anamarine | Utilizes a β-keto phosphonate intermediate; stereoselective reduction. nih.govacs.orgscribd.com |
Enantioselective and Diastereoselective Methodologies
Modern asymmetric synthesis provides powerful tools to set stereocenters with high fidelity, complementing the chiral pool approach.
Sharpless Asymmetric Dihydroxylation : This method has been a cornerstone in several syntheses of this compound. For instance, in a route starting from D-mannitol, asymmetric dihydroxylation was a key reaction. thieme-connect.com An enantioselective synthesis of this compound relied on the Sharpless dihydroxylation of a dienoate ester to establish the crucial C-8 to C-11 stereochemistry. researchgate.net
Leighton Allylation : To establish the desired C-5 stereochemistry, a diastereoselective Leighton allylation has been employed. researchgate.net This reaction is critical for controlling the stereocenter adjacent to the lactone oxygen.
Ring-Closing Metathesis (RCM) : RCM is a powerful and widely used reaction for the construction of the 5,6-dihydro-2H-pyran-2-one ring system found in this compound. Numerous synthetic routes, whether starting from D-mannitol, D-tartaric acid, or through de novo asymmetric approaches, utilize RCM as a key lactone-forming step. thieme-connect.comlongdom.orgscribd.comcapes.gov.br For example, a synthesis from D-(-)-tartaric acid involves RCM to form the lactone ring after the creation of a 1,4-dienol unit. scribd.com
Convergent and Stepwise Synthetic Paradigms
The assembly of a complex molecule like this compound can be approached in a linear (stepwise) or convergent fashion.
Convergent Synthesis : In a convergent approach, different fragments of the molecule are synthesized independently and then joined together at a late stage. This strategy is often more efficient and allows for greater flexibility. The synthesis of (+)-Anamarine and its diastereomer 8-epi-(–)-Anamarine from D-mannitol is described as a general and efficient convergent synthetic strategy. thieme-connect.com This involved coupling a vinyl lactone fragment with a tetraacetate fragment via cross-metathesis. thieme-connect.com Similarly, a convergent total synthesis of (+)-anamarine has been reported by joining a dihydropyran iodide fragment with a derivative of 6-deoxy-L-glucose. researchgate.net
Stepwise (Linear) Synthesis : In a linear synthesis, the molecule is built up step-by-step from a single starting material. While sometimes longer, this approach can be more straightforward. The synthesis of (-)-Anamarine from D-(-)-tartaric acid, which involves the sequential elaboration of a β-keto phosphonate intermediate, can be viewed as a more linear approach. nih.govacs.org
Synthesis of this compound Analogues and Structural Derivatives
The synthesis of analogues and diastereoisomers of this compound is crucial for exploring structure-activity relationships and developing new bioactive compounds.
Design and Preparation of Modified this compound Scaffolds
The synthetic routes developed for this compound are often adaptable for creating structurally related molecules. The flexible route from D-mannitol, for instance, is noted for its advantageous application in diversity-oriented synthesis, allowing access to several related classes of natural products. thieme-connect.com By modifying the building blocks used in convergent syntheses or by intercepting intermediates along a synthetic pathway, chemists can generate a library of this compound analogues with variations in the side chain or the stereochemistry of the core structure.
Stereoselective Synthesis of this compound Diastereoisomers
The development of synthetic routes has enabled the first total syntheses of non-natural diastereoisomers of this compound.
8-epi-(-)-Anamarine : The first synthesis of 8-epi-(–)-Anamarine, a non-natural diastereomer, was achieved from D-mannitol. thieme-connect.comthieme-connect.com The synthetic strategy was designed to be flexible, allowing for the creation of this specific stereoisomer by altering the stereochemistry of a key intermediate. thieme-connect.com The synthesis involved the convergent coupling of fragments derived from D-mannitol. slideshare.net
10-epi-Anamarine : An enantioselective synthesis of 10-epi-Anamarine has been reported, which utilizes an iterative dihydroxylation sequence. capes.gov.br This demonstrates the power of modern catalytic methods to selectively access specific diastereoisomers that may be difficult to obtain otherwise. Two diastereoisomers of this compound have also been prepared via a route that employed Sharpless dihydroxylation and Leighton allylation. researchgate.net
| Diastereoisomer | Starting Material | Key Synthetic Features |
| 8-epi-(–)-Anamarine | D-mannitol | Convergent synthesis, Cross-metathesis, Ring-closing metathesis. thieme-connect.comthieme-connect.com |
| 10-epi-Anamarine | Not specified in detail | Iterative dihydroxylation sequence. capes.gov.br |
Sustainable Chemistry Principles in this compound Total Synthesis
The integration of green chemistry principles into the total synthesis of natural products is crucial for minimizing environmental impact and enhancing economic viability. orgsyn.org Key aspects of this approach include the use of renewable feedstocks, the optimization of atom economy, the reduction of the Environmental Factor (E-Factor), and the application of catalytic and process intensification technologies.
The foundation of a sustainable synthesis lies in the choice of starting materials. Ideally, these should be renewable rather than derived from depletable petrochemical sources. ambeed.com Several total syntheses of this compound and its stereochemical variants have successfully employed starting materials derived from the chiral pool, which consists of readily available and renewable natural products.
For instance, the enantioselective total synthesis of (-)-Anamarine reported by Prasad and Penchalaiah commences from D-(-)-tartaric acid, a naturally occurring and abundant C4 building block. nih.govbikaken.or.jp Similarly, other syntheses of related δ-lactones have utilized D-mannitol, another renewable resource. mdpi.com The use of such renewable feedstocks represents a significant step towards a more sustainable synthetic route.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com A higher atom economy signifies a greener process with less waste generation. The Environmental Factor (E-Factor) provides a complementary perspective by quantifying the total mass of waste produced per unit of product. sheldon.nlthieme-connect.de An ideal E-Factor is zero. rsc.org
To illustrate these principles in the context of this compound synthesis, a retrospective analysis of the key steps in the Prasad and Penchalaiah synthesis of (-)-Anamarine is presented.
Key Reaction Analysis:
One of the pivotal steps in this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction to construct the α,β-unsaturated ester backbone. The HWE reaction, while powerful, can have a moderate atom economy due to the generation of a phosphonate byproduct.
Theoretical Atom Economy of a Key HWE Step:
| Reactants (Example) | Molecular Weight ( g/mol ) | Desired Product | Molecular Weight ( g/mol ) | Byproducts | Molecular Weight ( g/mol ) | Atom Economy (%) |
| Aldehyde Intermediate | ~200 | α,β-Unsaturated Ester | ~270 | Phosphonate Salt, etc. | >150 | ~65% |
This is an illustrative calculation. The actual atom economy depends on the specific intermediates used.
Estimated E-Factor for this compound Total Synthesis:
| Metric | Estimated Value | Major Contributors |
| E-Factor | 50 - 150 (estimated) | Solvents (THF, CH2Cl2, EtOAc, petroleum ether), Reagent byproducts, Purification media (silica gel) |
This estimation is based on the published procedure and typical solvent volumes for reactions and column chromatography. scribd.com The actual E-Factor can vary significantly based on the scale and specific practices.
Efforts to improve these metrics could involve the use of catalytic reactions, which inherently have better atom economy, and the development of more efficient purification techniques that minimize solvent consumption.
The use of catalytic reagents, as opposed to stoichiometric ones, is a cornerstone of green chemistry, leading to reduced waste and often milder reaction conditions. ambeed.com The synthesis of this compound and its analogues incorporates several catalytic steps, most notably the ring-closing metathesis (RCM) to form the δ-lactone ring. thieme-connect.demdpi.com This reaction, often employing Grubbs or Hoveyda-Grubbs catalysts, is highly efficient for the formation of macrocycles and complex ring systems. researchgate.netbeilstein-journals.org
Further advancements in sustainability can be achieved through process intensification techniques like flow chemistry. Continuous flow reactors offer superior control over reaction parameters, enhanced safety, and can lead to higher yields and selectivities in shorter reaction times. beilstein-journals.org While the reported syntheses of this compound have been performed using traditional batch methods, the application of flow chemistry to key steps, such as the HWE reaction or the RCM, holds significant potential for making the synthesis more efficient and scalable.
Elucidation of Anamarine Biosynthetic Pathways and Precursors
Proposed Biogenetic Routes to Anamarine in Plant Species (e.g., Hyptis genus)
Based on the biosynthesis of structurally related plant natural products, it is highly probable that this compound is biosynthesized in Hyptis species through a polyketide pathway. Polyketides represent a large and diverse family of secondary metabolites produced by plants, fungi, and bacteria, synthesized through the iterative condensation of small carboxylic acid starter units with malonyl-CoA extender units mdpi.comfrontiersin.orgwikipedia.org. In plants, this process is often catalyzed by type III polyketide synthases (PKSs) mdpi.comfrontiersin.orgfrontiersin.orgnih.gov.
The biosynthesis is proposed to initiate with a starter molecule, typically an acyl-CoA (such as acetyl-CoA), followed by sequential decarboxylative condensation with multiple units of malonyl-CoA mdpi.comfrontiersin.orgwikipedia.org. This iterative process, carried out by a PKS enzyme, generates a polyketide chain. The nascent polyketide chain then undergoes cyclization, often followed by a series of modifications including reductions, hydroxylations, and other tailoring reactions, ultimately leading to the formation of the characteristic δ-lactone ring and the specific pattern of hydroxylations observed in this compound mdpi.comfrontiersin.orgwikipedia.org.
Given that this compound is a polyhydroxy compound, the pathway likely involves several hydroxylation steps. The precise starter unit and the number of malonyl-CoA units incorporated would determine the carbon skeleton length of the polyketide intermediate before cyclization and further modifications. The δ-lactone ring formation is a key step in the biosynthesis of this class of compounds scispace.com.
Isotopic Labeling and Precursor Incorporation Studies
Isotopic labeling is a powerful technique widely used to investigate biosynthetic pathways in plants and determine which primary metabolites serve as precursors for secondary compounds wikipedia.orgnih.govyoutube.comfrontiersin.orgbiorxiv.org. In the context of this compound biosynthesis, isotopic labeling studies could provide direct experimental evidence for the proposed polyketide pathway and identify the specific precursors incorporated.
Studies would typically involve feeding isotopically labeled potential precursors, such as [13C]-labeled acetate (B1210297) or [13C]-labeled malonyl-CoA, to Hyptis plants or plant cell cultures wikipedia.orgmdpi.com. After allowing sufficient time for metabolic incorporation, this compound would be isolated and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) wikipedia.orgyoutube.combiorxiv.org.
By analyzing the pattern of isotopic enrichment in the this compound molecule, researchers can deduce which atoms in the final product originated from the labeled atoms in the precursor. For instance, if [1-13C]-acetate is incorporated, the labeling pattern in this compound would reveal which carbon atoms are derived from the carboxyl group of acetate units. Similarly, feeding [2-13C]-acetate would label different carbon positions. [13C]-malonyl-CoA labeling would specifically trace the incorporation of the extender units.
For example, a hypothetical data table from a [1,2-13C]-acetate feeding study might show significant 13C enrichment at alternating carbon positions in the polyketide-derived backbone of this compound, consistent with the head-to-tail condensation of acetate units (via malonyl-CoA).
Such studies, combined with genetic and enzymatic investigations, are crucial for a comprehensive understanding of the this compound biosynthetic pathway in Hyptis. The application of advanced techniques like high-resolution mass spectrometry and NMR, potentially coupled with single-cell analysis youtube.combiorxiv.org, could provide detailed insights into the spatial and temporal regulation of this compound biosynthesis within the plant.
Molecular and Cellular Mechanisms of Anamarine Bioactivity
Anamarine Interactions with Molecular Targets (e.g., Enzyme Inhibition, Receptor Modulation)
Marine natural products can interact with a range of molecular targets within cells, influencing various biological processes. One significant mode of action involves enzyme inhibition. Enzymes are crucial for catalyzing nearly every cellular process, and altering their activity can have immediate and defined effects nih.govbgc.ac.in. Many current drugs function by inhibiting enzyme targets nih.gov. The mechanism of enzyme inhibition can be reversible or irreversible, involving binding to the active site or allosteric sites bgc.ac.innih.gov. Studies on marine peptides, for instance, have explored their ability to inhibit enzymes like Angiotensin I-Converting Enzyme (ACE) through interactions at the enzyme's active sites, providing insights into their inhibitory mechanisms mdpi.com. Understanding these interactions often involves techniques like molecular docking, which predicts how compounds bind to enzyme active sites mdpi.com.
Another way marine compounds can exert their effects is through the modulation of receptors. Receptors are key players in intracellular signaling pathways, often located on the cell surface, and their activation or inhibition by external ligands can trigger a cascade of intracellular events caymanchem.comnih.gov. While the search results did not provide specific details on this compound's direct interaction with particular enzymes or receptors, the broader research on marine natural products indicates that these are plausible molecular targets for bioactive compounds from marine sources nih.govmdpi.com.
Modulation of Intracellular Signaling Pathways by this compound
Intracellular signaling pathways are complex networks that transmit signals from the cell surface or within the cell to coordinate a wide range of cellular responses, including gene expression caymanchem.comnih.govnih.gov. Modulation of these pathways by bioactive compounds can significantly impact cellular behavior. Marine natural products have been shown to influence various signaling cascades mdpi.commdpi.com. For example, some marine-derived compounds have been found to modulate pathways such as the MAPK signaling pathway, affecting processes like cell proliferation and apoptosis mdpi.com. Other compounds have been shown to affect pathways involving PI3K-Akt, influencing cell cycle progression and apoptosis mdpi.com.
Mechanisms of Anti-Proliferative Effects at the Cellular Level
Anti-proliferative effects at the cellular level involve the inhibition of cell growth and division. Marine organisms are a prolific source of natural products with potential antiproliferative activity mdpi.commdpi.com. These compounds can exert their effects through various mechanisms, including disrupting molecular targets that regulate DNA replication, the cell cycle, or cytoskeletal dynamics mdpi.com. Studies on marine sponge metabolites, for instance, have demonstrated antiproliferative activity against various cancer cell lines nih.gov. The specific mechanisms can vary depending on the compound and the cell type, but often involve interfering with the processes that drive cell division frontiersin.org.
Induction of Apoptosis and Cell Cycle Modulation
Induction of apoptosis, or programmed cell death, and modulation of the cell cycle are critical mechanisms by which many anti-cancer agents, including marine-derived compounds, exert their effects mdpi.commdpi.comnih.govnih.govnih.govijmrhs.com. Apoptosis is a highly regulated process essential for tissue homeostasis and the elimination of damaged or unwanted cells. Compounds can induce apoptosis through various pathways, often involving the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases mdpi.comnih.govnih.govijmrhs.com.
Cell cycle modulation involves interfering with the progression of cells through the different phases of the cell cycle (G1, S, G2, M). By arresting the cell cycle at a specific phase, compounds can prevent uncontrolled cell proliferation. Marine compounds have been shown to induce cell cycle arrest, for example, at the G0/G1 or G2/M phases mdpi.comfrontiersin.orgnih.gov. This modulation often involves affecting the expression or activity of proteins that regulate cell cycle transitions, such as cyclins and cyclin-dependent kinases (CDKs) mdpi.commdpi.com. The induction of cell cycle arrest can sometimes precede or trigger the induction of apoptosis mdpi.comnih.gov.
Structure-Activity Relationship (SAR) Studies Governing Molecular Interactions
Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity gardp.org. For marine natural products, SAR studies are crucial for identifying the specific structural features responsible for observed bioactivities, such as enzyme inhibition or anti-proliferative effects nih.govresearchgate.netnih.gov. These studies involve synthesizing or isolating analogues of a compound and evaluating how structural modifications impact its activity researchgate.netmdpi.com.
SAR studies can reveal key pharmacophores – the parts of a molecule responsible for its biological effect – and provide insights into the molecular interactions with targets gardp.orgresearchgate.net. For example, SAR analysis of certain marine compounds has highlighted the importance of specific functional groups or structural moieties for their cytotoxic activity against cancer cell lines nih.govresearchgate.net. By understanding these relationships, researchers can design and synthesize novel compounds with enhanced activity or desired properties gardp.orgnih.gov. While specific SAR data for this compound were not detailed in the provided search results, such studies would be essential for elucidating how its unique chemical structure governs its interactions with molecular targets and subsequently its observed bioactivity.
Computational and Theoretical Investigations of Anamarine
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) methods, are valuable tools for investigating the electronic structure, stability, and reactivity of molecules. These calculations can be used to explore the potential energy surface of Anamarine, identifying stable conformers and the energy barriers between them. Conformational analysis is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional structure.
Studies on related systems, such as sugar lactones and pyrans, have utilized quantum mechanical calculations to understand conformational preferences and the influence of stereoelectronic effects like the anomeric effect epdf.pubacademie-sciences.fr. While direct studies specifically on this compound's conformational analysis using quantum chemistry were not extensively detailed in the search results, the application of such methods to similar polyhydroxylated ring systems suggests their relevance to this compound. For instance, DFT calculations have been applied to study the mechanism of reactions involving similar structures, providing insights into transition states and reactivity core.ac.ukacs.org. The anomeric effect, which influences the conformation of substituents at the anomeric position of pyranose rings, has been investigated using quantum mechanics, highlighting the interplay of steric, stereoelectronic, and medium interactions epdf.pub.
Predicting reactivity using quantum chemical calculations involves studying reaction pathways, transition states, and activation energies. This can help in understanding how this compound might react under different conditions or interact with other molecules. Although specific examples of reactivity prediction for this compound using quantum chemistry were not prominently featured, the application of these methods in organic synthesis, including the design of stereoselective reactions, underscores their potential utility for this compound chemistry core.ac.ukub.edu.
In Silico Stereochemical Assignment and Validation Studies (e.g., NMR Chemical Shift Prediction)
Determining the relative and absolute stereochemistry of natural products is a critical step in their characterization. In silico methods, particularly the prediction of NMR chemical shifts using quantum chemical calculations, have become powerful tools for stereochemical assignment and validation researchgate.net. By comparing predicted NMR data for different possible stereoisomers with experimental NMR spectra, researchers can confidently assign the correct configuration.
The calculation of NMR properties, such as magnetic shielding tensors, using methods like Gauge-Including Atomic Orbital (GIAO) within DFT, allows for the theoretical prediction of chemical shifts and coupling constants researchgate.net. This computational approach, combined with experimental NMR data, has been successfully applied to determine the absolute configuration of complex natural products researchgate.net. For example, quantum chemical calculations have been used to assign the absolute stereochemistry of compounds based on comparing calculated and experimental NMR data researchgate.net.
While specific studies detailing the in silico stereochemical assignment of this compound through NMR prediction were not extensively found, the general applicability and success of this method for stereochemically rich natural products suggest its potential for this compound and its derivatives. The comparison of calculated and experimental NMR data is a standard validation technique in natural product chemistry researchgate.net.
Molecular Docking and Dynamics Simulations of this compound-Biomolecule Complexes
Understanding the potential biological activity of this compound involves investigating its interactions with biomolecules, such as proteins or enzymes. Molecular docking and dynamics simulations are computational techniques used to predict the binding modes and affinities of small molecules (ligands) to biological targets.
Molecular docking explores the possible orientations and positions (poses) of this compound within the binding site of a target biomolecule, estimating the binding energy for each pose. Molecular dynamics simulations provide a more realistic picture by simulating the time-dependent behavior of the this compound-biomolecule complex, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding solvent.
While the search results mentioned molecular dynamics simulation analysis in the context of other natural products and their potential anti-inflammatory and analgesic effects through pathways involving biomolecules researchgate.net, direct studies on molecular docking or dynamics simulations specifically with this compound were not prominently reported. However, given that this compound is a natural product, investigating its potential interactions with biological targets using these computational methods would be a logical step in drug discovery or understanding its biological role. Studies on other natural product-biomolecule complexes using molecular docking and dynamics simulations are common in the literature iisc.ac.in.
Computational Design and Prediction of Novel this compound Derivatives
Computational methods can also be employed to design and predict the properties of novel this compound derivatives with potentially improved activity, selectivity, or pharmacokinetic properties. Quantitative Structure-Activity Relationship (QSAR) studies, for instance, correlate structural features of a series of compounds with their biological activity, allowing for the prediction of activity for new, untested derivatives researchgate.net.
Computational design can involve modifying the structure of this compound in silico and using predictive models to assess the impact of these modifications on desired properties. This iterative process can guide the synthesis of new compounds, reducing the number of compounds that need to be experimentally synthesized and tested.
While the search results did not provide specific examples of the computational design of novel this compound derivatives, the application of computational methods in designing new inhibitors and analyzing structure-activity relationships for other classes of compounds is well-established researchgate.net. The synthesis of various this compound stereoisomers and analogs suggests an interest in exploring the structure-activity relationships of this compound class slideshare.netmdpi-res.comslideshare.netacs.org. Computational approaches could significantly accelerate and rationalize the design and synthesis of novel this compound analogs with targeted properties.
Advanced Analytical Methodologies for Anamarine Characterization
High-Resolution Spectroscopic Techniques for Structural Elucidation
The determination of Anamarine's molecular structure relies heavily on high-resolution spectroscopic methods. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement.
Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. researchgate.netspringernature.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecule's framework. researchgate.netnih.gov 1D techniques like ¹H and ¹³C NMR provide fundamental information about the hydrogen and carbon environments within the molecule. nih.gov 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), reveal correlations between neighboring protons and between protons and their directly attached carbons, respectively, which is essential for establishing the connectivity of the carbon skeleton. mdpi.com More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can identify longer-range couplings between protons and carbons, helping to connect different fragments of the molecule. The structural elucidation of complex natural products, including those from marine sources, often relies on a combination of these NMR methods to build a complete and accurate picture of the molecular architecture. springernature.comnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov This technique measures the mass-to-charge ratio of ions, allowing for the calculation of a precise molecular formula. nih.gov For a compound like this compound, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions, which is critical for unambiguous identification. nih.govumb.edu The high resolving power of modern mass spectrometers, such as time-of-flight (TOF) and Orbitrap analyzers, enables the separation of ions with very close mass values, preventing signal overlap and ensuring accurate spectral analysis. nih.govumb.edu This level of precision is invaluable in natural product research, where novel compounds are frequently discovered. navy.mil
Chromatographic Techniques for Separation and Purity Assessment of this compound and its Isomers
Chromatographic methods are indispensable for the separation of this compound from complex mixtures and for the assessment of its purity, including the separation of its isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, purification, and quantification of compounds. humanjournals.com In the context of this compound, HPLC can be used to isolate the compound from its natural source or from a synthetic reaction mixture. researchgate.net The purity of an this compound sample can be determined by analyzing it on an HPLC system, where a single, sharp peak is indicative of high purity. iris-biotech.de Furthermore, HPLC is instrumental in separating isomers—molecules with the same chemical formula but different structural arrangements. biocompare.comrotachrom.com By employing different stationary phases and mobile phase compositions, it is possible to resolve various isomers of this compound. sielc.comvurup.sk For instance, normal-phase HPLC on silica (B1680970) gel can be effective for separating diastereomers. researchgate.net
Gas Chromatography (GC): GC is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. vurup.sk While direct analysis of this compound by GC might be challenging depending on its volatility, derivatization can be employed to increase its volatility and thermal stability. GC is highly effective in separating isomers and assessing the purity of a sample. vurup.sk The high efficiency of capillary GC columns allows for the separation of closely related compounds, including positional and stereoisomers. vurup.sk
Hyphenated Analytical Approaches in this compound Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful platform for the analysis of complex mixtures containing this compound. actascientific.comnih.govsaspublishers.com
LC-MS/MS: The online coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of compounds in complex matrices. nih.gov As the separated components elute from the HPLC column, they are introduced into the mass spectrometer for detection. saspublishers.com The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, providing structural information that can be used to confirm the identity of this compound and its related compounds. nih.gov This technique is particularly valuable for the rapid analysis of natural product extracts. researchgate.net
GC-MS: Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. researcher.liferesearchgate.net This technique is widely used for the analysis of volatile and semi-volatile compounds. nih.gov For this compound analysis, GC-MS can be used to identify and quantify the compound and its isomers, provided they are sufficiently volatile or can be derivatized. researcher.liferesearchgate.net The mass spectrometer provides a unique fingerprint for each compound, aiding in its identification by comparing the obtained spectrum with a library of known compounds. researchgate.net
Chiral Analytical Methods for Enantiomeric Purity Determination
Since many natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers), determining the enantiomeric purity of this compound is crucial.
Chiral Chromatography: Chiral HPLC and chiral GC are the most common methods for separating enantiomers. wikipedia.org These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. humanjournals.comchemistrydocs.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for this purpose. rotachrom.com The choice of the appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation. yakhak.org The enantiomeric purity of a sample can be accurately determined by measuring the relative peak areas of the two enantiomers in the chromatogram. iris-biotech.deiris-biotech.de A stereoselective total synthesis of (+)-Anamarine has been reported with an enantiomeric purity of ≥ 98%. researchgate.net
Chiral Derivatization: An alternative approach to chiral separation is the use of a chiral derivatizing agent. humanjournals.com In this method, the enantiomers of this compound are reacted with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column. humanjournals.com
Interactive Data Table: Analytical Techniques for this compound Characterization
| Analytical Technique | Purpose | Key Findings/Applications for this compound | References |
| Advanced NMR Spectroscopy | Structural Elucidation | Determination of atomic connectivity and stereochemistry. | nih.gov, researchgate.net, springernature.com |
| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition Determination | Accurate mass measurement to confirm molecular formula. | nih.gov, umb.edu |
| High-Performance Liquid Chromatography (HPLC) | Separation and Purity Assessment | Isolation from mixtures, purity determination, and isomer separation. | researchgate.net, humanjournals.com |
| Gas Chromatography (GC) | Separation and Purity Assessment | Separation of volatile derivatives and isomers. | vurup.sk |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and Quantification | Sensitive and selective analysis in complex matrices. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Quantification | Analysis of volatile components and their structures. | researcher.life, researchgate.net |
| Chiral Chromatography | Enantiomeric Purity Determination | Separation of enantiomers to determine their ratio. | wikipedia.org, |
Ecological and Environmental Contexts of Anamarine Research
Anamarine’s Role in Plant Chemical Ecology and Defense Mechanisms
Plants have evolved intricate chemical defense systems to protect themselves against a myriad of biotic stresses, including herbivores and pathogens. These defense mechanisms often involve the production of secondary metabolites, compounds not directly involved in primary metabolic processes but crucial for survival in ecological interactions. nih.govnih.gov this compound is a natural product that has been isolated from plant sources, including the flowers and leaves of Peruvian hyptis and species belonging to the Goniothalamus genus, where it is classified as a styryllactone. tjnpr.org
Metabolomic Profiling of this compound in Biological Systems
Metabolomic profiling is a powerful "omics" technology that involves the comprehensive study of all the small molecule metabolites present within a biological system, such as an organism, cell, or tissue, under specific conditions. tjnpr.org This approach provides a snapshot of the metabolic state and can reveal changes in response to genetic, environmental, or biological factors. tjnpr.org In the context of natural products like this compound, metabolomic profiling can be instrumental in understanding its biosynthesis, distribution within the plant, and potential transformations or interactions within the plant itself or in organisms that interact with the plant.
Techniques commonly employed in metabolomics, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also vital tools in the isolation, characterization, and structural elucidation of natural products like this compound. While specific metabolomic studies solely focused on tracking this compound within a biological system were not prominently featured in the search results, the application of metabolomics in plant and marine chemical ecology is well-established. tjnpr.org These studies utilize metabolomic approaches to identify bioactive compounds, understand their variability in response to environmental cues, and link their production to ecological functions. Applying these techniques to this compound could involve profiling its levels in different plant tissues, at various developmental stages, or under different environmental stresses (e.g., herbivory, pathogen attack) to gain insights into its ecological role and the factors influencing its production.
Research on Sustainable Isolation and Production from Natural and Biotechnological Sources
The isolation of this compound from its natural plant sources involves various extraction and purification techniques. As a natural product, this compound has been obtained from plants like Peruvian hyptis and Goniothalamus species. tjnpr.org The process of isolating natural products from biological matrices often employs chromatographic methods, such as column chromatography and countercurrent chromatography, to separate and purify the target compound from complex mixtures. Sustainable isolation methods aim to minimize environmental impact through efficient solvent usage and optimized procedures.
In addition to isolation from natural sources, significant research has been dedicated to the total synthesis of this compound and its stereoisomers, including (+)-anamarine, (-)-anamarine, and various epimers. tjnpr.org Multiple synthetic routes have been developed, some starting from readily available chiral precursors like D-mannitol or D-(-)-tartaric acid, while others utilize asymmetric catalysis from achiral starting materials. tjnpr.org Key synthetic strategies often involve reactions such as Sharpless asymmetric epoxidation and dihydroxylation, cross-metathesis, and ring-closing metathesis. These synthetic efforts not only confirm the structure of this compound but also provide alternative avenues for its production, potentially on a larger scale, and allow for the synthesis of analogues for further study. Sustainable aspects in synthesis can include the development of more efficient routes with fewer steps, the use of environmentally friendly catalysts, and minimizing waste generation.
Future Directions and Emerging Research Challenges in Anamarine Studies
Development of Next-Generation Synthetic Methodologies
The total synthesis of Anamarine and its stereoisomers has been a subject of considerable effort in organic chemistry bikaken.or.jpresearchgate.netslideshare.netnih.govlongdom.orgacs.org. Early approaches have successfully achieved enantioselective synthesis using chiral pool starting materials such as D-mannitol, L-tartaric acid, and D-glucose bikaken.or.jpslideshare.netlongdom.org. Key reactions employed in these syntheses include cross-metathesis, Sharpless asymmetric epoxidation and dihydroxylation, and Leighton allylation researchgate.netnih.gov.
Despite these achievements, the development of next-generation synthetic methodologies for this compound remains a critical challenge. Current routes can be lengthy, involving multiple steps (e.g., 21 steps for one enantioselective synthesis) researchgate.net. Future research aims to develop more efficient, convergent, and environmentally benign synthetic strategies. This includes exploring catalytic asymmetric reactions to control stereochemistry more effectively and reduce the reliance on stoichiometric reagents. Biomimetic synthesis, which emulates natural biosynthetic pathways, offers a promising avenue for creating complex natural products like this compound more sustainably bioengineer.org. Advances in areas such as C-C bond forming reactions and chemoenzymatic approaches are also expected to contribute to the development of improved synthetic routes acs.orgub.edu. The goal is to enable scalable and cost-effective production of this compound and its analogs for further research and potential development.
Unraveling Undiscovered Biological Mechanisms of Action
This compound has demonstrated biological activities, including cytotoxicity against human tumor cell lines and antinociceptive and anti-inflammatory effects bikaken.or.jpresearchgate.netresearchgate.net. However, the precise molecular mechanisms underlying these activities are not yet fully understood. Unraveling the undiscovered biological mechanisms of action represents a significant research challenge.
Future studies need to focus on identifying the specific cellular targets that this compound interacts with. This involves employing a combination of biochemical, cell biology, and pharmacological techniques. Investigating downstream signaling pathways affected by this compound is also crucial to understand how these interactions translate into observed biological effects. Given the complexity of biological systems, this compound may exert its effects through multiple mechanisms or targets. Research challenges include deconvoluting these potential multi-target interactions and understanding their interplay. Furthermore, exploring the structure-activity relationships of this compound and its synthetic analogs can provide valuable insights into the key structural features responsible for its biological activities, guiding the rational design of more potent or selective compounds. Understanding the biological mechanisms at a deeper level is essential for assessing this compound's therapeutic potential and identifying potential off-target effects.
Integration of Advanced "Omics" Technologies (e.g., Proteomics, Transcriptomics) in this compound Research
Advanced "omics" technologies, such as transcriptomics and proteomics, have revolutionized the study of biological systems by providing a global view of gene and protein expression frontiersin.orgnih.govnih.gov. Integrating these technologies into this compound research holds significant potential for unraveling its biological mechanisms and identifying biomarkers of its activity.
Transcriptomics can reveal changes in gene expression profiles in cells or organisms treated with this compound, indicating affected pathways and processes frontiersin.orgmdpi.com. Proteomics can provide complementary information by identifying and quantifying the proteins whose levels are altered in response to this compound exposure frontiersin.orgmdpi.com. The integration of data from both transcriptomic and proteomic analyses can offer a more comprehensive understanding of the molecular cascade initiated by this compound frontiersin.orgmdpi.com. For instance, studies on other marine natural products and in various biological contexts have successfully used integrated omics approaches to elucidate mechanisms of action and identify key molecular players nih.govmdpi.com.
Emerging challenges in this area include the need for robust experimental designs, sophisticated bioinformatics tools for data analysis and integration, and the validation of omics findings through targeted experiments. Applying these technologies to study this compound's effects on relevant cell lines or model organisms will be crucial for gaining a holistic view of its biological impact and identifying potential pathways for therapeutic intervention.
Exploration of Novel Biosynthetic Enzymes and Pathways for this compound Production
This compound is a natural product isolated from Hyptis pectinata researchgate.net. Understanding its biosynthesis in the natural producer or potentially other organisms presents an exciting area for future research. Exploring novel biosynthetic enzymes and pathways is key to potentially enabling sustainable and efficient production of this compound through biotechnology.
Research challenges include identifying the specific genes encoding the enzymes involved in this compound biosynthesis. This often requires genomic and transcriptomic analysis of the producing organism, followed by functional characterization of candidate genes nih.govmdpi.com. Techniques such as gene knockout or overexpression can help confirm the role of specific enzymes in the biosynthetic pathway. Once the biosynthetic pathway is elucidated, there is potential to engineer microorganisms for the heterologous production of this compound mdpi.comnih.gov. This involves transferring the relevant biosynthetic gene cluster into a suitable host organism, such as bacteria or yeast.
Q & A
Basic Research Questions
Q. What are the established analytical methods for identifying and characterizing Anamarine in complex matrices?
- Methodological Answer : this compound’s identification typically combines chromatographic separation (e.g., HPLC or UPLC) with mass spectrometry (LC-MS/MS) for precise molecular weight and fragmentation pattern analysis . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on <sup>1</sup>H and <sup>13</sup>C spectra to resolve stereochemical ambiguities. For quantification, calibration curves using certified reference materials (CRMs) are essential, with validation per ICH guidelines (precision <15% RSD, accuracy 85–115%) .
Q. How can researchers design initial isolation protocols for this compound from natural sources?
- Methodological Answer : Start with solvent extraction (e.g., ethanol/water mixtures) optimized via factorial design to maximize yield. Follow with liquid-liquid partitioning (e.g., ethyl acetate vs. aqueous phases) and column chromatography (silica gel or Sephadex LH-20). Monitor purity at each stage using TLC or HPLC-DAD. Include negative controls (e.g., solvent-only extracts) to rule out matrix interference .
Q. What are the critical parameters for validating this compound’s stability under varying experimental conditions?
- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Use HPLC to track degradation products and calculate half-life (t½). Stability-indicating methods must demonstrate specificity (no co-elution with degradation peaks) and robustness (±10% variation in mobile phase pH/flow rate) .
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity data be systematically addressed?
- Methodological Answer :
- Data Harmonization : Compare experimental variables across studies (e.g., cell lines, assay endpoints, this compound purity). For example, IC50 discrepancies in cytotoxicity studies may arise from differing MTT incubation times .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, weighting studies by sample size and methodological rigor. Address publication bias via funnel plots .
- Mechanistic Follow-Up : Use CRISPR-based gene knockout or isotopic labeling to isolate this compound’s primary molecular targets .
Q. What strategies optimize this compound’s synthetic yield while minimizing byproducts in total synthesis?
- Methodological Answer :
- Retrosynthetic Analysis : Prioritize convergent pathways to reduce step count. For example, coupling a preformed terpene moiety with a functionalized cyclopropane intermediate.
- Catalysis : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective key steps, monitoring ee via chiral HPLC .
- Byproduct Mitigation : Use DOE (Design of Experiments) to optimize reaction temperature, solvent polarity, and stoichiometry. Characterize byproducts via HRMS and <sup>1</sup>H NMR .
Q. What advanced techniques resolve uncertainties in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Tracer Studies : Administer <sup>14</sup>C-labeled this compound in rodent models, followed by accelerator mass spectrometry (AMS) to quantify tissue distribution.
- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro permeability (Caco-2 assays), plasma protein binding, and cytochrome P450 inhibition data to predict human clearance .
- Omics Integration : Correlate plasma concentration-time curves with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiles to identify surrogate efficacy markers .
Q. How can reproducibility challenges in this compound’s preclinical studies be mitigated?
- Methodological Answer :
- Standardized Protocols : Adopt ARRIVE 2.0 guidelines for animal studies, detailing blinding, randomization, and sample-size justification .
- Open Science Practices : Share raw HPLC chromatograms, NMR FID files, and assay datasets via repositories like Zenodo or Figshare. Use version-controlled electronic lab notebooks (ELNs) .
- Interlab Validation : Coordinate round-robin studies across institutions, using identical batches of this compound and predefined SOPs for key assays .
Methodological Resources
- Data Analysis : For meta-analyses, use R packages
metafororRevMan. - Synthetic Protocols : Refer to Organic Syntheses for rigorously validated procedures .
- Ethical Compliance : Align stability and PK studies with OECD Test Guidelines (e.g., TG 423 for acute toxicity) .
Note: Avoid non-peer-reviewed sources (e.g., ). Prioritize journals like Analytical Chemistry or Journal of Natural Products for authoritative protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
